molecular formula C16H15FN2 B2552136 1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole CAS No. 637325-03-2

1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole

Cat. No. B2552136
CAS RN: 637325-03-2
M. Wt: 254.308
InChI Key: LCWFGWZEDKDOBL-UHFFFAOYSA-N
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Description

1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is a potent inhibitor of tubulin polymerization and has been extensively studied for its potential use in cancer treatment.

Scientific Research Applications

Antitumor Properties Research on fluorinated benzothiazoles, structurally related to 1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole, has shown potent cytotoxic activities in vitro against sensitive human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines, demonstrating significant antitumor properties. These compounds induce cytochrome P450 CYP1A1, a crucial event in determining the antitumor specificity of this series of benzothiazoles (Hutchinson et al., 2001). Additionally, water-soluble L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to address formulation and bioavailability issues, further highlighting the potential of fluorinated benzothiazoles in clinical settings (Hutchinson et al., 2002).

Pharmaceutical Development The development of novel ionic liquid-based microemulsion formulations for dermal delivery of anticancer drugs such as 5-fluorouracil illustrates the potential for benzimidazole derivatives in enhancing the solubility and permeability of anticancer drugs, thus improving therapeutic efficacy (Goindi et al., 2014). This approach may be applicable to similar benzimidazole derivatives for dermal or other routes of drug delivery.

Mechanism of Action Insights Studies have provided insights into the mechanism of action of benzothiazoles, showing that metabolic inactivation can be thwarted by isosteric replacement of hydrogen with fluorine atoms at positions around the benzothiazole nucleus. Amino acid conjugation has been used to overcome limitations posed by drug lipophilicity, showcasing the strategic modifications that can enhance the drug's efficacy and bioavailability (Bradshaw et al., 2002).

DNA Interaction and Antioxidant Activity Benzimidazole derivatives have been studied for their interaction with DNA and interference with several DNA-associated processes, highlighting their relevance in medicinal chemistry. Some compounds, especially those with benzimidazole moieties, show significant antioxidant activities, potentially offering therapeutic benefits beyond antitumor effects (Bhattacharya & Chaudhuri, 2008).

Radiolabeling for Imaging The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles for potential use as PET imaging agents to image tyrosine kinase in cancers illustrates the versatility of these compounds in diagnostic applications as well as therapeutic (Wang et al., 2006).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-5-3-4-6-14(13)17/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWFGWZEDKDOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole

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